8-Benzyltheophylline
Overview
Description
8-Benzyltheophylline is a chemical compound with the molecular formula C₁₄H₁₄N₄O₂. It is a derivative of theophylline, a well-known xanthine alkaloid. The compound is characterized by the presence of a benzyl group attached to the eighth position of the theophylline molecule. This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
8-Benzyltheophylline (8-BT) is postulated to function as an adenosine receptor antagonist . This implies that it binds to and obstructs certain adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as in signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
The mode of action of 8-BT involves its interaction with adenosine receptors. By acting as an antagonist, it binds to these receptors and blocks their action, thereby inhibiting the physiological responses to adenosine . This interaction and the resulting changes can influence various biochemical and physiological processes.
Biochemical Pathways
While the precise biochemical pathways affected by 8-BT are not fully elucidated, its role as an adenosine receptor antagonist suggests that it may impact pathways involving adenosine. Adenosine plays a key role in energy metabolism and is involved in signal transduction through cAMP. By blocking adenosine receptors, 8-BT could potentially affect these pathways and their downstream effects .
Pharmacokinetics
It’s structurally similar to theophylline, which is well absorbed when taken orally . Theophylline has a high oral bioavailability, with peak concentrations occurring from 0.5 to 2.0 hours after administration
Result of Action
The molecular and cellular effects of 8-BT’s action are likely related to its role as an adenosine receptor antagonist. By blocking these receptors, it can inhibit the physiological effects of adenosine. Preliminary pharmacologic tests showed promise of 8-BT being a potent hypotensive agent , suggesting it may have potential applications in the treatment of hypertension.
Biochemical Analysis
Biochemical Properties
8-Benzyltheophylline is postulated to function as an adenosine receptor antagonist . This implies that it binds to and obstructs certain adenosine receptors . The interaction of this compound with these receptors plays a crucial role in its biochemical reactions .
Cellular Effects
While the precise cellular effects of this compound remain elusive, it is known to have significant impacts on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its function as an adenosine receptor antagonist . It binds to and obstructs certain adenosine receptors, thereby exerting its effects at the molecular level . This can lead to changes in gene expression and potentially enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on cellular function over time
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Benzyltheophylline can be synthesized through several methods. One common approach involves the reaction of theophylline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like isopropanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the reaction can be carried out in larger reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Benzyltheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the theophylline core.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylated xanthine derivatives, while substitution reactions can produce a variety of functionalized theophylline compounds .
Scientific Research Applications
8-Benzyltheophylline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studies involving xanthine derivatives.
Biology: The compound is used to investigate the biological activities of xanthine derivatives, including their effects on enzyme activity and cellular processes.
Medicine: this compound is studied for its potential therapeutic effects, particularly as an adenosine receptor antagonist. It may have applications in treating conditions like asthma and chronic obstructive pulmonary disease.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Theophylline: A well-known xanthine derivative used to treat respiratory diseases.
7-Benzyltheophylline: Similar to 8-Benzyltheophylline but with the benzyl group attached to the seventh position.
8-Phenyltheophylline: Another derivative with a phenyl group instead of a benzyl group at the eighth position
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct pharmacological properties. Its ability to act as an adenosine receptor antagonist makes it particularly valuable in medical research and potential therapeutic applications .
Properties
IUPAC Name |
8-benzyl-1,3-dimethyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKGFZTXWQMFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182970 | |
Record name | Theophylline, 8-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-15-4 | |
Record name | 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2879-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theophylline, 8-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2879-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Theophylline, 8-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What sparked the initial interest in 8-benzyltheophylline as a potential therapeutic agent?
A: The structural similarity between this compound and Priscoline (2-benzyl-2-imidazoline), a known synthetic adrenergic-blocking agent, prompted researchers to investigate its potential as a hypotensive agent. [] Preliminary pharmacological studies showed promise, indicating that this compound could potentially lower blood pressure. [] This led to further exploration of the compound's structure-activity relationship in pursuit of more potent, soluble, and readily absorbed derivatives. []
Q2: Does the presence of an ethyleneimmonium ion intermediate affect the reactivity of this compound?
A: While this compound itself does not form an ethyleneimmonium ion, research shows that 2-diethylaminoethylchloride, a compound with a similar structure, readily forms this ion in N,N-dimethylformamide. [] The ethyleneimmonium ion exhibits rapid reactivity with nucleophiles, including this compound. [] This information suggests that the presence of structural features promoting ethyleneimmonium ion formation could influence the reactivity and potentially the pharmacological activity of related compounds.
Q3: What modifications to the this compound structure were explored, and what was the rationale behind these modifications?
A: Researchers synthesized a series of 8-substituted-theophylline derivatives to investigate the impact of structural changes on hypotensive activity, solubility, and oral absorption. [] The modifications primarily focused on the 8-position substituent, exploring various aralkyl groups. [] The goal was to identify structural features that could enhance the desired pharmacological properties and potentially lead to the development of more effective vasodepressor agents.
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